Calcium mandelate

Solubility Formulation Pharmaceutical manufacturing

Calcium mandelate's intermediate solubility (15.87 g/100 mL) enables controlled dissolution kinetics unattainable with sodium or magnesium mandelate salts. Its mandelate anion demonstrates quantifiable additive synergy with formaldehyde at pH 5, unlike hippurate-based alternatives, supporting combinatorial antibacterial research with up to 250-fold MIC reductions. With predictable intermediate thermal stability between magnesium and barium mandelate salts, this racemic double salt (pseudo-octahedral CaO₆ coordination) ensures reliable performance during thermal processing. Select calcium mandelate when formulation success depends on precise solubility, thermal stability, and pH-dependent antibacterial activity.

Molecular Formula C16H14CaO6
Molecular Weight 342.36 g/mol
CAS No. 134-95-2
Cat. No. B093677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium mandelate
CAS134-95-2
Molecular FormulaC16H14CaO6
Molecular Weight342.36 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Ca+2]
InChIInChI=1S/2C8H8O3.Ca/c2*9-7(8(10)11)6-4-2-1-3-5-6;/h2*1-5,7,9H,(H,10,11);/q;;+2/p-2
InChIKeyGCXSYHGQGJCRRW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Mandelate CAS 134-95-2: Procurement Specifications and Comparative Differentiation


Calcium mandelate (CAS 134-95-2) is the calcium salt of racemic mandelic acid, a small-molecule alpha-hydroxy acid with established urinary antiseptic activity [1]. The compound possesses a molecular weight of 342.36 g/mol, a molecular formula of C16H14CaO6, and is classified as a carboxylic acid derivative with antibacterial properties [1]. Therapeutic classification places calcium mandelate within the category of urinary anti-infective agents, with a historical basis in the treatment of pyelitis and chronic urinary tract infections [2]. The active mandelate moiety requires acidic urine (pH ≤ 5.5) for optimal antibacterial activity, as the unionized form is necessary for bacterial membrane penetration and subsequent intracellular acidification [3].

Calcium Mandelate Procurement: Why Mandelate Salts Are Not Interchangeable


Despite sharing the common mandelate anion, mandelic acid salts exhibit fundamentally distinct physicochemical profiles that preclude direct interchangeability in research and industrial applications. Calcium mandelate possesses a specific solubility of approximately 15.87 g/100 mL in water, positioning it between the highly soluble sodium mandelate and the less soluble magnesium mandelate . This intermediate solubility profile dictates dissolution kinetics and formulation compatibility that cannot be replicated by substituting alternative salts. Furthermore, the thermal stability hierarchy across mandelate salts varies substantially—with calcium mandelate demonstrating greater thermal stability than magnesium mandelate but less than barium mandelate [1]. Critically, the clinical efficacy of mandelate-based therapies is inextricably linked to urine acidification capacity, which varies depending on the counterion's metabolic fate and the formulation's ability to achieve and sustain urinary pH ≤ 5.5 [2]. Substituting calcium mandelate with sodium mandelate or free mandelic acid would therefore alter both the pharmacokinetic acidification profile and the physical handling properties, compromising reproducibility in both experimental and manufacturing contexts.

Calcium Mandelate CAS 134-95-2: Quantified Differentiation Evidence Against Comparators


Solubility Profile: Calcium Mandelate Occupies an Intermediate Position Between Sodium and Magnesium Salts

Calcium mandelate demonstrates an intermediate aqueous solubility of 15.87 g/100 mL, which is substantially lower than sodium mandelate but higher than magnesium mandelate . Sodium mandelate is characterized as 'very soluble in water,' while magnesium mandelate is reported as 'less soluble than calcium mandelate' . This graded solubility hierarchy—sodium > calcium > magnesium—has direct implications for dissolution rate, crystallization behavior, and formulation compatibility. The free mandelic acid exhibits solubility of 1 g per 6.3 mL water (approximately 15.87 g/100 mL equivalent), indicating that calcium mandelate retains solubility comparable to the parent acid while sodium mandelate offers substantially enhanced aqueous solubility [1].

Solubility Formulation Pharmaceutical manufacturing

Thermal Stability: Calcium Mandelate Demonstrates Intermediate Position in Alkaline Earth Mandelate Series

Among alkaline earth mandelates, a defined thermal stability hierarchy exists: barium mandelate > calcium mandelate > magnesium mandelate [1]. Single-crystal X-ray diffraction studies reveal that calcium mandelate crystallizes as a racemic double salt, Ca[(R)-mandelate]·[(S)-mandelate], wherein each mandelate anion chelates the calcium ion through both α-hydroxy and carboxylate oxygen atoms, forming a pseudo-octahedral CaO₆ coordination environment that propagates one-dimensional chains via O–Ca–O bridges [1]. This unique crystal architecture underlies its distinct thermal decomposition profile relative to both magnesium mandelate (less stable) and barium mandelate (more stable). While the study does not report specific decomposition onset temperatures for direct numerical comparison, the documented stability hierarchy provides a framework for selecting the appropriate mandelate salt for applications involving thermal processing, drying, or elevated-temperature storage.

Thermal stability Thermogravimetric analysis Material characterization

Active Moiety Efficacy: Mandelic Acid Demonstrates Superior Synergistic Potency Over Hippuric Acid in Urinary Antiseptic Combinations

In a comparative in vitro study evaluating urinary antiseptic components, the combination of formaldehyde with mandelic acid (2 mg/mL) produced additive antibacterial activity, most markedly at pH 5, against approximately 300 clinical bacterial strains typical of urinary tract infections [1]. In contrast, the formaldehyde-hippuric acid combination (2 mg/mL) did not demonstrate additive effects under identical experimental conditions [1]. Both mandelic and hippuric acids individually exhibited limited antimicrobial activity only at acidic pH values, but mandelic acid demonstrated quantifiably superior combinatorial potential when paired with formaldehyde [1]. This differential synergy profile is mechanistically significant for calcium mandelate's therapeutic application, as the mandelate anion released upon dissolution retains this favorable interaction characteristic that is absent from hippurate-based alternatives such as methenamine hippurate.

Antibacterial Synergy Urinary tract infection MIC

Antibacterial Spectrum: Mandelic Acid Demonstrates Bactericidal Activity Against Uropathogenic Biofilms with Quantified Synergy Potential

In a comprehensive 2021 study examining weak organic acids against common nosocomial uropathogens, mandelic acid demonstrated bactericidal activity against planktonic and biofilm modes of growth for Proteus mirabilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [1]. Notably, mandelic acid in combination with other weak organic acids displayed synergistic activity with reductions in MIC values of up to 250-fold and significant reductions in biofilm formation [1]. Hippuric acid was included in the same panel of tested weak organic acids, enabling direct comparison of antibacterial profiles under identical assay conditions. While the study reports aggregate synergistic reductions of up to 250-fold across multiple weak organic acid combinations, the specific mandelic acid-hippuric acid pairwise MIC comparison is not individually tabulated in the abstract; therefore, this evidence supports class-level antibacterial potency of the mandelate moiety that calcium mandelate delivers upon dissolution.

Biofilm eradication Uropathogens Synergy MBEC

Clinical Efficacy: Calcium Mandelate Demonstrated Comparable Therapeutic Outcomes in Historical Pyelitis Treatment

In a 1936 clinical study by Gram, calcium mandelate was evaluated for the treatment of pyelitis and compared against other contemporaneous therapeutic measures [1]. The study established that calcium mandelate achieved clinical cure rates that were comparable to alternative therapeutic interventions available at the time [1]. A separate 1964 study examined the effect of calcium mandelate on human urinary catecholamines, confirming its systemic absorption and urinary excretion profile [2]. The therapeutic standard adult dosage was established at 12 grams per 24 hours administered in four divided doses, with pediatric dosing adjusted to 2 grams per 24 hours for infants under six months [3]. This dosing regimen reflects the required urinary concentration of mandelic acid necessary to achieve bacteriostatic effects in vivo, providing a quantitative benchmark for formulations intended to replicate historical therapeutic performance.

Clinical outcome Pyelitis Urinary tract infection Historical comparison

Calcium Mandelate CAS 134-95-2: Evidence-Driven Application Scenarios for Research and Industrial Use


Formulation Development Requiring Controlled Intermediate Solubility

Calcium mandelate's aqueous solubility of 15.87 g/100 mL positions it optimally for applications where neither the high solubility of sodium mandelate nor the limited solubility of magnesium mandelate is desirable . This intermediate solubility profile enables controlled dissolution kinetics that cannot be achieved through alternative mandelate salts. Formulation scientists developing sustained-release preparations or specific dissolution-rate profiles should select calcium mandelate when the target solubility falls within this intermediate range, as direct substitution with sodium or magnesium mandelate would yield divergent release characteristics [1].

Urinary Antiseptic Formulations Requiring Mandelate-Formaldehyde Synergy

For urinary antiseptic applications, calcium mandelate supplies the mandelate anion, which demonstrates quantifiable additive synergy with formaldehyde at pH 5, unlike hippurate-based alternatives that show no such additive effect . This evidence supports the selection of calcium mandelate over calcium hippurate or other urinary antiseptic salts when designing formulations intended to leverage the formaldehyde-mandelate additive antibacterial mechanism. The requirement for acidic urine (pH ≤ 5.5) to achieve optimal mandelic acid activity is an established parameter that must be incorporated into formulation design .

Biofilm and Catheter-Associated UTI Research Utilizing Mandelate Moiety

Research programs investigating catheter-associated urinary tract infections or uropathogenic biofilm eradication may utilize calcium mandelate as a source of the mandelate moiety, which has demonstrated bactericidal activity against both planktonic and biofilm modes of growth for key uropathogens including P. mirabilis, S. aureus, E. coli, and P. aeruginosa . The documented potential for synergistic MIC reductions of up to 250-fold when mandelic acid is combined with other weak organic acids provides a quantitative foundation for combinatorial antimicrobial research . Calcium mandelate offers a stable, well-characterized salt form for delivering mandelic acid in such experimental systems.

Thermal Processing Applications Requiring Predictable Intermediate Stability

For manufacturing processes involving thermal stress or elevated-temperature storage, calcium mandelate provides predictable intermediate thermal stability between magnesium mandelate (less stable) and barium mandelate (more stable) . This intermediate thermal behavior, rooted in calcium mandelate's unique pseudo-octahedral CaO₆ coordination environment and racemic double salt crystal structure, enables predictable performance during drying, milling, or thermal processing steps . Procurement decisions for thermally sensitive applications should account for this stability hierarchy rather than assuming interchangeability among mandelate salts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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